molecular formula C19H19N5O2S2 B2529589 N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 896366-30-6

N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2529589
CAS No.: 896366-30-6
M. Wt: 413.51
InChI Key: DZKLLJGORQIQBL-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a potent and selective chemical probe targeting Cyclin-dependent kinase 9 (CDK9). CDK9 is a key regulator of transcription, as it phosphorylates the RNA polymerase II C-terminal domain (CTD) to facilitate transcriptional elongation [Source] . This compound exerts its effect by competitively inhibiting the ATP-binding site of CDK9, thereby suppressing the transcription of short-lived genes with high turnover, such as oncogenes like Mcl-1 and Myc [Source] . Its primary research value lies in the study of transcriptional regulation, cancer biology, and as a tool compound for investigating CDK9-dependent processes in diseases including hematological malignancies and solid tumors. Researchers utilize this acetamide derivative to explore novel therapeutic strategies and to dissect the molecular mechanisms underlying transcription-dependent apoptosis in various in vitro and preclinical models. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c1-12-10-28-18(21-12)22-16(25)11-27-17-14-5-2-6-15(14)24(19(26)23-17)9-13-4-3-7-20-8-13/h3-4,7-8,10H,2,5-6,9,11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKLLJGORQIQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves multiple stepsThe final step involves the coupling of the thiazole and pyridine derivatives under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include stringent control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide. Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S and a molecular weight of 384.5 g/mol. Its structure features a thiazole ring and a pyridine moiety, which are known for their biological activity. The presence of these heterocycles contributes to the compound's pharmacological properties.

Anticancer Activity

Research indicates that compounds containing thiazole and pyridine rings exhibit substantial anticancer properties. For instance:

  • Thiazole-Pyridine Hybrids : Novel thiazole-pyridine derivatives have shown promising results against various cancer cell lines. One study reported that a thiazole-pyridine hybrid demonstrated an IC50 of 5.71 μM against breast cancer cells (MCF-7), outperforming standard treatments like 5-fluorouracil (IC50 of 6.14 μM) .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cell cycle progression and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity:

  • Thiazole Derivatives : Thiazole-containing compounds have been synthesized and tested for antibacterial and antifungal activities. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against various bacterial strains .

Neuropharmacological Effects

Thiazole derivatives are also being explored for their neuropharmacological effects:

  • Anticonvulsant Activity : Some thiazole-based compounds have demonstrated anticonvulsant properties in animal models, indicating their potential use in treating epilepsy .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer efficacy against multiple cell lines including PC3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results highlighted one particular hybrid with an IC50 value significantly lower than that of conventional chemotherapeutics.

Case Study 2: Antimicrobial Testing

In another investigation, researchers synthesized various thiazole derivatives and assessed their antimicrobial activities against Gram-positive and Gram-negative bacteria. The findings revealed that specific compounds exhibited potent antibacterial effects, suggesting their utility in developing new antibiotics.

Data Table: Summary of Biological Activities

Activity TypeCompound TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerThiazole-Pyridine HybridMCF-75.71
AntimicrobialThiazole DerivativeVarious Bacteria93.7 - 46.9
AnticonvulsantThiazole CompoundAnimal Model-

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. It acts as an inhibitor of HER2, a receptor tyrosine kinase involved in cell growth and differentiation. By binding to HER2, the compound prevents the activation of downstream signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s cyclopenta[d]pyrimidinone core may confer rigidity and binding specificity compared to thieno-pyrimidinone or pyrimido-indole systems, which introduce additional aromaticity or planar fused rings. Thiazole (target compound) vs. thiadiazole or benzothiazole : Thiadiazoles often enhance metabolic stability, while benzothiazoles are linked to DNA intercalation in antitumor agents.

Substituent Effects: The pyridin-3-ylmethyl group in the target compound likely improves solubility and hydrogen-bonding capacity compared to the 4-methylphenyl or 4-nitrophenyl groups, which prioritize hydrophobic interactions.

Biological Implications: Systems pharmacology studies suggest that compounds with shared scaffolds (e.g., pyrimidinones) may target overlapping pathways, such as kinase signaling . However, divergent substituents can drastically alter selectivity; for example, the nitro group in could shift activity toward redox-sensitive targets.

Mechanistic Insights from Systems Pharmacology

Recent advances in systems pharmacology highlight both consistencies and contradictions in structure-activity relationships:

  • Consistency: Park et al. (2023) demonstrated that natural products with identical scaffolds (e.g., oleanolic acid and hederagenin) exhibit congruent mechanisms of action (MOAs) via shared protein targets . This supports the hypothesis that the target compound’s pyrimidinone-thiazole scaffold may align with known kinase or protease inhibitors.
  • Contradiction : A 2015 study found only a 20% likelihood of structurally similar compounds (Tanimoto Coefficient >0.85) inducing comparable gene expression profiles, emphasizing the role of biological context (e.g., cell type, concentration) . For instance, the pyridinylmethyl group in the target compound might activate unique pathways in neuronal vs. cancer cells.

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and structure–activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a cyclopentapyrimidine structure through a sulfanyl group. The presence of both thiazole and pyridine rings contributes to its biological activity.

Molecular Formula: C17H19N3O2S2
Molecular Weight: 373.48 g/mol

1. Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-2-acetamide have shown promising results in various seizure models. A study highlighted that derivatives with thiazole groups demonstrated median effective doses (ED50) as low as 18.4 mg/kg in the anti-pentylenetetrazole (PTZ) model .

2. Antitumor Activity

Thiazole-containing compounds have been evaluated for their anticancer properties. In vitro studies demonstrated that certain thiazole derivatives exhibited significant cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and Jurkat (leukemia). For example, a derivative showed an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (µg/mL)Reference
Compound AA549<10
Compound BJurkat<5

3. Antibacterial Activity

The antibacterial potential of thiazole derivatives has also been explored. Compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-2-acetamide demonstrated activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that electron-withdrawing groups enhance antibacterial efficacy .

The biological activities of these compounds are often attributed to their ability to interact with specific biological targets:

  • Anticonvulsant Mechanism: Thiazole derivatives may modulate neurotransmitter systems or ion channels involved in seizure activity.
  • Antitumor Mechanism: The interaction with Bcl-2 proteins and induction of apoptosis pathways have been noted in several studies.

Case Studies

Several case studies have documented the effects of thiazole derivatives in clinical and preclinical settings:

Case Study 1: A clinical trial involving a thiazole derivative showed significant reduction in tumor size in patients with advanced lung cancer after a treatment regimen compared to standard chemotherapy.

Case Study 2: In animal models, thiazole compounds provided substantial protection against induced seizures with minimal side effects, indicating their potential for therapeutic use.

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing this compound with high yield and purity?

  • Methodology : Synthesis requires multi-step optimization:

  • Temperature control : Maintain 60–80°C during cyclocondensation to avoid side reactions (e.g., decomposition of thiazole or pyrimidine moieties) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
    • Key Data : Yields range from 65–85% depending on intermediate stability .

Q. Which spectroscopic techniques are essential for structural confirmation and purity analysis?

  • Techniques and Applications :

TechniqueKey DataApplicationReference
¹H NMRδ 13.30 (NH), 7.58 (aromatic protons)Confirms amine/imine tautomer ratios (e.g., 50:50 in related compounds)
HPLCRetention time 12.5 min, >95% purityDetects residual solvents/byproducts
MS (ESI+)m/z 476.2 [M+H]⁺Validates molecular weight

Q. How is the biological activity of this compound typically assessed in preliminary studies?

  • Methods :

  • Enzyme inhibition assays : Measure IC₅₀ against target kinases or proteases using fluorogenic substrates .
  • Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2, MCF-7) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Q. What functional groups in the compound drive its reactivity in further derivatization?

  • Reactive Sites :

  • Thioacetamide (-S-CO-NH-) : Susceptible to oxidation (e.g., H₂O₂ yields sulfoxide derivatives) .
  • Pyridine N-atom : Participates in coordination chemistry (e.g., metal complexation for catalytic studies) .
  • Cyclopentapyrimidinone : Acts as a hydrogen-bond acceptor in supramolecular assemblies .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across assay systems?

  • Strategies :

  • Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .
  • Concentration gradients : Test 0.1–100 µM ranges to identify off-target effects at higher doses .
  • Metabolic stability tests : Use liver microsomes to rule out rapid degradation in cell-based assays .

Q. What optimization strategies improve yields in multi-step syntheses?

  • Approaches :

  • Intermediate stabilization : Protect thiol groups with trityl chloride during pyridazine coupling .
  • Catalyst screening : Pd/C or Ni catalysts for Suzuki-Miyaura cross-couplings (e.g., pyridin-3-ylmethyl group introduction) .
  • Real-time monitoring : Use inline FTIR to track reaction progress and adjust conditions dynamically .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • SAR Insights :

  • Thiazole methylation : 4-Methyl substitution enhances lipophilicity (logP +0.5) and membrane permeability .
  • Pyridine positioning : 3-Pyridinyl groups improve kinase binding affinity vs. 4-substituted analogs (ΔIC₅₀ = 2.3 µM) .
  • Sulfur oxidation : Sulfoxide derivatives reduce cytotoxicity but improve aqueous solubility .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Protocols :

  • pH stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via HPLC over 24h .
  • Thermal analysis : TGA/DSC reveals decomposition onset at 210°C, informing storage conditions .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation under 254 nm exposure .

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